tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFERABUZMLBXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a fundamental building block in organic synthesis, allowing the creation of more complex molecules. It is particularly useful in synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology
- Biological Probes: In biological research, it can act as a probe to study interactions between carbamate derivatives and biological macromolecules such as proteins and nucleic acids. This interaction may provide insights into enzyme mechanisms and protein function.
- Precursor for Active Compounds: The compound is also investigated as a precursor for biologically active molecules, potentially leading to new therapeutic agents.
Medicine
- Drug Development: Derivatives of tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate are being explored for their therapeutic properties against various diseases. Their unique structure may enhance their efficacy and specificity in targeting biological pathways .
Industrial Applications
In the industrial sector, this compound finds utility in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. The ability to modify its structure allows for customization in various formulations .
Case Study 1: Drug Development
A study explored the use of this compound derivatives in developing new anticoagulants similar to Edoxaban. The research highlighted the compound's ability to inhibit specific coagulation factors effectively, showcasing its potential in therapeutic applications .
Case Study 2: Biological Interactions
Research conducted on the interactions of this compound with various proteins demonstrated its ability to selectively bind to target sites, providing insights into enzyme inhibition mechanisms that could lead to novel drug discoveries .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways.
Comparison with Similar Compounds
Cyclobutane vs. Cyclopropane Rings
- Cyclobutane : Larger ring size reduces angle strain compared to cyclopropane, enhancing thermal stability but decreasing reactivity in ring-opening reactions. This makes cyclobutane derivatives more suitable for applications requiring prolonged stability .
- Cyclopropane : High ring strain increases susceptibility to ring-opening (e.g., in polymerization or catalytic hydrogenation), useful in dynamic combinatorial chemistry .
Functional Group Variations
Aminoethyl (NH2-CH2-CH2-): Found in the target compound and . The primary amine is highly nucleophilic, ideal for forming amide bonds in peptide synthesis. However, unprotected amines require Boc groups to prevent unwanted side reactions . Contrast with methylamino (CH3-NH-) in : Secondary amines are less reactive, often used in catalysis or as building blocks for heterocycles.
Hydroxymethyl (HO-CH2-): ’s hydroxymethyl group increases polarity, improving solubility in polar solvents (e.g., ethanol, DMF). This is advantageous in aqueous-phase reactions .
Oxoethyl (O=C-CH2-) :
- ’s keto group enables carbonyl chemistry (e.g., condensation reactions), diverging from the amine-directed reactivity of the target compound .
Biological Activity
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.33 g/mol. The compound contains a tert-butyl group, a carbamate moiety, and a cyclobutyl ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminoethyl and cyclobutyl groups enhance the compound's binding affinity and specificity for certain targets.
Biological Activities
1. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarities to known neuroactive compounds indicate potential applications in neurodegenerative disease research.
2. Modulation of Enzyme Activity
The compound has been shown to modulate the activity of various enzymes, potentially influencing metabolic pathways. For instance, it may interact with enzymes involved in neurotransmission, thereby affecting synaptic transmission and plasticity.
3. pH Buffering Capacity
As a non-ionic organic buffering agent, this compound effectively maintains pH levels within biological systems, particularly in cell culture applications where pH stability is crucial.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Mechanism of Action | Demonstrated covalent interactions with target proteins. | |
| Neuroprotective Effects | Indicated potential neuroprotection in vitro. | |
| pH Buffering | Effective in maintaining stable pH in cell cultures. |
Case Study: Neuroprotective Potential
In an experimental model assessing neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting that the compound may exert protective effects through antioxidant mechanisms.
Comparison with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| tert-Butyl N-(2-aminoethyl)carbamate | 57260-73-8 | Lacks cyclobutyl ring; different biological interactions. |
| tert-Butyl N-(3-aminopropyl)carbamate | 12345678-9 | Propyl group instead of aminoethyl; varied activity profile. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Boc protection of the amine group, followed by cyclobutane ring formation. For example, tert-butyl carbamates are often prepared using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine under anhydrous conditions . Optimizing stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) and reaction time (12–24 hours at 0–25°C) can improve yields. Monitoring by TLC or LC-MS ensures completion. Evidence from similar carbamates suggests that protecting group stability during cyclization is critical; inert atmospheres (N₂/Ar) minimize side reactions .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclobutyl proton environment (δ 1.8–2.5 ppm) and Boc tert-butyl group (δ 1.4 ppm, singlet) are diagnostic. 2D NMR (COSY, HSQC) can confirm connectivity between the cyclobutyl and aminoethyl moieties .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺, expected m/z ~257.3) and fragmentation patterns (e.g., loss of Boc group: [M+H–C₄H₈O₂]⁺) .
- IR Spectroscopy : Carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) confirm functional groups .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store at –20°C under inert gas (argon) in airtight containers to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which degrade the Boc group. Stability studies for analogous carbamates show >95% purity retention over 6 months under these conditions .
Advanced Research Questions
Q. How can diastereoselectivity challenges in synthesizing cyclobutyl-containing carbamates be addressed?
- Methodological Answer : Cyclobutane ring strain often leads to stereochemical complications. Use chiral auxiliaries or catalysts (e.g., Rh(II)-based) to control stereochemistry during cyclization. For example, García et al. achieved diastereoselective α-amidoalkylation via transition-state control, yielding >90% de in similar systems . Computational modeling (DFT) of transition states can guide reagent selection .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the carbamate’s electrophilic sites (e.g., carbonyl carbon) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack susceptibility. PubChem data (InChIKey, SMILES) enable software like Gaussian or ORCA to simulate reactivity .
- MD Simulations : Assess solvation effects on stability; polar aprotic solvents (DMF, THF) stabilize the Boc group better than protic solvents .
Q. How should researchers reconcile contradictory data between synthetic yields and analytical purity?
- Methodological Answer :
- Step 1 : Validate analytical methods (e.g., calibrate HPLC with a certified reference standard).
- Step 2 : Investigate byproducts via LC-MS/MS. For example, tert-butyl carbamates may form des-Boc derivatives or cyclobutane ring-opened products under acidic conditions .
- Step 3 : Optimize workup (e.g., silica gel chromatography with 5% MeOH/CH₂Cl₂) to remove impurities. Evidence from related compounds shows gradient elution improves separation .
Q. What experimental designs mitigate toxicity risks when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods (≥0.5 m/s airflow) and closed-system reactors to limit exposure .
- PPE : Wear nitrile gloves, chemical goggles, and P95 respirators during synthesis .
- Toxicity Screening : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess acute toxicity. SDS data for similar carbamates indicate LD₅₀ > 500 mg/kg (oral, rat), suggesting moderate handling risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
